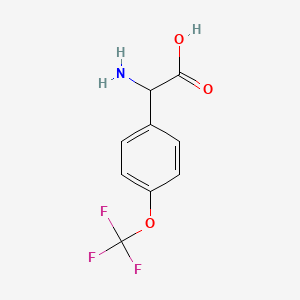

4-(Trifluoromethoxy)-DL-phenylglycine

Description

Properties

IUPAC Name |

2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWQXEWTAXZMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380475 | |

| Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-24-3 | |

| Record name | α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine

CAS Number: 261952-24-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This structural feature is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy moiety, such as increased lipophilicity and metabolic stability. While specific biological activity and detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other phenylglycine derivatives suggests potential applications in modulating neurological pathways, particularly those involving metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of the available technical data for this compound, outlines plausible synthetic approaches based on established chemical principles, and discusses its potential role in drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available information, including predicted values from chemical suppliers. It is crucial to note that predicted data should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 261952-24-3 | [1][2][3] |

| Molecular Formula | C₉H₈F₃NO₃ | [1][2][3] |

| Molecular Weight | 235.16 g/mol | [2][4] |

| IUPAC Name | 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | [3] |

| Melting Point | ca. 292 °C (sublimes) (Predicted) | [2] |

| Boiling Point | 294.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥97% | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a well-established method for producing amino acids from aldehydes.[5][6][7] The proposed reaction for this compound would proceed in two main steps: the formation of an α-aminonitrile followed by hydrolysis.

Experimental Workflow: Strecker Synthesis

Caption: Proposed Strecker synthesis of this compound.

Detailed Methodology (Hypothetical):

-

α-Aminonitrile Formation: To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol, an aqueous solution of ammonium chloride and sodium cyanide is added.[1][7] The reaction mixture is stirred at room temperature for several hours to facilitate the formation of α-amino-4-(trifluoromethoxy)phenylacetonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture under reflux with a strong acid, such as hydrochloric acid.[8] The completion of the hydrolysis can be monitored by the disappearance of the nitrile peak in the infrared (IR) spectrum.

-

Isolation and Purification: After cooling, the reaction mixture is neutralized to precipitate the crude this compound. The product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative route to α,α-disubstituted amino acids via a hydantoin intermediate.[9][10][11]

Experimental Workflow: Bucherer-Bergs Reaction

Caption: Proposed Bucherer-Bergs synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Hydantoin Formation: 4-(Trifluoromethoxy)benzaldehyde is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water.[11] The mixture is heated in a sealed vessel to facilitate the formation of 5-(4-(trifluoromethoxy)phenyl)hydantoin.

-

Hydrolysis of the Hydantoin: The resulting hydantoin is then hydrolyzed to the corresponding amino acid. This can be achieved by heating with a strong base, such as barium hydroxide, or a strong acid, like sulfuric acid.

-

Product Isolation: Following hydrolysis, the reaction mixture is neutralized to precipitate the this compound. The product is then isolated and purified as described in the Strecker synthesis protocol.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, the expected key signals can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons (doublets, integrating to 2H each) in the region of 7.0-7.5 ppm. - A singlet for the α-proton adjacent to the amino and carboxyl groups. - Broad signals for the amino and carboxylic acid protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - A signal for the α-carbon. - A signal for the carboxylic acid carbon. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹). - N-H stretches from the amino group (around 3300-3400 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1750 cm⁻¹). - C-F stretching vibrations associated with the trifluoromethoxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 235.16. - Fragmentation patterns characteristic of amino acids, such as the loss of the carboxylic acid group. |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking. However, the broader class of phenylglycine derivatives has been extensively studied, particularly as modulators of metabotropic glutamate receptors (mGluRs).[12][13][14]

mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.[13][14] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[14][15]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

Given that various substituted phenylglycines act as agonists or antagonists at different mGluR subtypes, it is plausible that this compound could also interact with these receptors. The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, could significantly influence the binding affinity and selectivity of the molecule for specific mGluR subtypes.

Potential Signaling Pathway Modulation by this compound

Caption: Hypothetical modulation of mGluR signaling by this compound.

Applications in Drug Development

The incorporation of a trifluoromethoxy group into a phenylglycine scaffold presents several potential advantages for drug development:

-

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a particularly desirable property for drugs targeting the central nervous system.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

-

Modulation of Receptor Binding: The electronic properties of the trifluoromethoxy group can alter the binding affinity and selectivity of the molecule for its target receptor, potentially leading to more potent and specific drugs.

Given the established role of mGluRs in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodegenerative diseases, this compound represents a promising, yet underexplored, candidate for further investigation in these therapeutic areas.[14][16]

Conclusion

This compound is a synthetic amino acid with significant potential in the field of drug discovery, largely owing to the advantageous properties of the trifluoromethoxy group. While detailed experimental data for this specific compound remains scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The structural analogy to known mGluR modulators strongly suggests that this compound warrants further investigation for its potential activity in the central nervous system. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive pharmacological profiling to elucidate its biological targets and therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 261952-24-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Bucherer-Bergs Reaction [drugfuture.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)-DL-phenylglycine, a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmacology. This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its biological role, particularly its interaction with metabotropic glutamate receptors.

Physicochemical Properties

This compound is a white solid compound. Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Weight | 235.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₈F₃NO₃ | [1][2][3][4] |

| CAS Number | 261952-24-3 | [1][2] |

| Typical Purity | ≥97% | [1][4] |

| Melting Point | ~292 °C (sublimates) | [4] |

| Predicted Boiling Point | 294.0 ± 40.0 °C | [4] |

| Synonyms | Amino-(4-trifluoromethoxy-phenyl)-acetic acid, 2-Amino-2-(4-trifluoromethoxyphenyl)acetic acid | [3][4] |

Synthesis Protocol: Adapted Strecker Synthesis

The synthesis of this compound can be effectively achieved via an adapted Strecker synthesis, a well-established method for producing α-amino acids from aldehydes.[5] The process begins with the precursor 4-(trifluoromethoxy)benzaldehyde and proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Experimental Protocol

Step 1: Formation of α-Aminonitrile Intermediate

-

In a well-ventilated fume hood, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (NH₄Cl, 1.5 equivalents).

-

To this stirred mixture, add a solution of sodium cyanide (NaCN, 1.2 equivalents) in water dropwise. The temperature should be monitored and maintained below 20°C using an ice bath.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting α-aminonitrile intermediate may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile from Step 1 is suspended in a solution of concentrated hydrochloric acid (HCl).

-

The mixture is heated to reflux (approximately 100-110°C) for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.[5]

-

After cooling to room temperature, the solution is carefully neutralized with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

The precipitated solid, this compound, is collected by vacuum filtration.

Step 3: Purification

-

The crude product is washed thoroughly with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

The final product is dried under vacuum to yield a pure, crystalline solid.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

To ensure the identity and purity of the synthesized compound, standard analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product and resolve the D and L enantiomers if a chiral column is used.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for purity analysis.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Protocol:

-

Prepare a standard solution of the sample at 1 mg/mL in the mobile phase.

-

Inject 10 µL of the solution into the HPLC system.

-

Run a gradient elution program (e.g., 5% to 95% Solvent B over 20 minutes).

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Mode: Can be run in either positive or negative ion mode. In positive mode, the expected ion would be [M+H]⁺ at m/z 236.16.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).

-

Acquire the mass spectrum and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound.

-

Biological Role and Signaling Pathway

Phenylglycine derivatives are recognized as valuable pharmacological tools for investigating the function of metabotropic glutamate receptors (mGluRs) in the central nervous system.[6][7] These G-protein coupled receptors modulate synaptic transmission and neuronal excitability. This compound is expected to act as an antagonist at these receptors, likely within Group I mGluRs (mGluR1 and mGluR5).

Group I mGluRs are coupled to Gq/G11 proteins. Upon binding of an agonist like glutamate, the receptor activates Phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] Simultaneously, DAG and the increased Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various downstream targets, modulating a wide range of cellular functions.[8] Antagonists like this compound block this cascade by preventing the initial activation of the receptor.

Caption: Antagonism of the Group I mGluR signaling cascade by this compound.

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker_amino_acid_synthesis [chemeurope.com]

- 6. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. 4-(Trifluoromethyl)- L -phenylglycine = 98.0 144789-75-3 [sigmaaldrich.com]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated non-proteinogenic amino acid. This compound serves as a valuable building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethoxy group. This document summarizes its core properties, outlines a representative synthetic protocol, and discusses its analytical characterization.

Core Chemical Properties

This compound is a derivative of phenylglycine, featuring a trifluoromethoxy substituent at the para-position of the phenyl ring. Its fundamental identifiers and properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 261952-24-3 | [1] |

| Molecular Formula | C₉H₈F₃NO₃ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| IUPAC Name | 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |

| Synonyms | AMINO-(4-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID, 4-(Trifluoromethoxy)-DL-phenyl | |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | [1] |

Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in synthesis. The data, primarily based on predictions and supplier information, are presented below.

| Property | Value / Description | Citation(s) |

| Appearance | White to off-white powder | |

| Melting Point | ~292 °C (sublimes) | |

| Boiling Point | 294.0 ± 40.0 °C (Predicted) | |

| Density | 1.454 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.74 ± 0.10 (Predicted) | |

| Solubility | Sparingly soluble in water. Phenylglycine derivatives generally exhibit increased solubility in organic solvents like ethanol and methanol, and solubility is pH-dependent, increasing in acidic conditions.[2] | |

| Storage Conditions | 2-8°C, Protect from light |

Synthesis Protocol (Representative)

The overall reaction scheme is as follows: Step 1: Formation of α-aminonitrile from 4-(trifluoromethoxy)benzaldehyde. Step 2: Hydrolysis of the α-aminonitrile to this compound.

Caption: Workflow for the Strecker synthesis of this compound.

Experimental Methodology

Materials and Equipment:

-

4-(Trifluoromethoxy)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) (Caution: Highly Toxic)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with reflux condenser

-

Standard glassware for workup and filtration

Protocol:

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.

-

Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia (or water) and a separate aqueous solution of sodium cyanide.[5]

-

Reaction: Dissolve 4-(trifluoromethoxy)benzaldehyde in methanol and add it to the flask. Cool the flask in an ice bath to 0-5 °C.

-

Addition: Slowly add the ammonium chloride solution, followed by the dropwise addition of the sodium cyanide solution, ensuring the temperature remains low throughout the addition.[5]

-

Stirring: Allow the reaction to stir for several hours at room temperature to form the α-aminonitrile intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Caution: Sodium cyanide and its reaction byproducts (including hydrogen cyanide) are extremely toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.

Step 2: Hydrolysis to this compound

-

Acidification: After the formation of the aminonitrile, carefully add concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[6]

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to its isoelectric point (typically pH 5-7) using a base like sodium hydroxide or ammonium hydroxide. The product will precipitate out of the solution.

-

Isolation: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water, followed by a cold organic solvent like ethanol, to remove impurities.

-

Drying: Dry the purified this compound under vacuum to yield a white to off-white powder.

Analytical and Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, characterization would typically involve the following techniques. The expected spectral features are described based on the analysis of similar compounds like phenylglycine and molecules containing the 4-(trifluoromethoxy)phenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Alpha-Proton: A singlet for the methine proton (α-carbon) is expected around 4.5-5.0 ppm.

-

Amine/Carboxyl Protons: Broad singlets for the -NH₂ and -COOH protons, which are often exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Signals between 115-150 ppm. The carbon attached to the -OCF₃ group will show a characteristic quartet due to C-F coupling.

-

Trifluoromethoxy Carbon: A quartet around 120 ppm with a large ¹J(C,F) coupling constant.

-

Alpha-Carbon: A signal around 55-65 ppm.

-

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. Data for L-phenylglycine shows key peaks that would be expected here, with additions from the C-F bonds.[7]

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption |

| N-H Stretch (Amine) | 3000-3300 | May be obscured by the broad O-H stretch |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong absorption |

| N-H Bend (Amine) | 1550-1650 | Medium to strong absorption |

| C-O-C Stretch (Ether) | 1200-1300 | Strong absorption for aryl ether |

| C-F Stretch (Trifluoromethoxy) | 1000-1200 | Very strong, characteristic absorptions |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 236.05. In negative ion mode, the [M-H]⁻ peak would be at m/z 234.04.

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentations of the aromatic ring.

Applications and Significance

This compound is a non-natural amino acid of interest in drug discovery. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. It is often used as a bioisostere for other groups to improve:

-

Metabolic Stability: The C-F bonds are highly stable, resisting metabolic degradation.

-

Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.

-

Binding Affinity: The electronic properties can alter interactions with biological targets.

It serves as a key chiral intermediate for synthesizing complex pharmaceutical agents and as a component in peptide synthesis to create modified peptides with enhanced stability or activity.[8]

References

- 1. labshake.com [labshake.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. L-Phenylglycine(2935-35-5) IR Spectrum [chemicalbook.com]

- 8. 4-(Trifluoromethyl)- L -phenylglycine = 98.0 144789-75-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(Trifluoromethoxy)-DL-phenylglycine, a valuable building block in pharmaceutical and medicinal chemistry. The document details the core synthetic strategies, experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This substituent imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug design. The synthesis of this compound and its derivatives is of significant interest for the development of novel therapeutic agents. This guide will focus on the two most prominent and industrially scalable methods for its preparation: the Strecker synthesis and the Bucherer-Bergs reaction.

Core Synthesis Pathways

The synthesis of this compound primarily originates from the commercially available starting material, 4-(trifluoromethoxy)benzaldehyde. Two classical multicomponent reactions provide efficient routes to the target amino acid.

Strecker Synthesis

The Strecker synthesis is a one-pot reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2][3] This method is widely used for the industrial production of racemic amino acids.

Reaction Scheme:

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent synthesis that produces a hydantoin derivative from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.

Reaction Scheme:

Data Presentation

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | 190.12 | 659-28-9 |

| 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile | C9H7F3N2O | 228.16 | Not available |

| 5-(4-(Trifluoromethoxy)phenyl)hydantoin | C10H7F3N2O3 | 272.17 | Not available |

| This compound | C9H8F3NO3 | 235.16 | 261952-24-3 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways. These protocols are based on established methodologies for similar phenylglycine derivatives and have been adapted for the specific target molecule.

Protocol 1: Strecker Synthesis of this compound

Part A: Synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents:

-

Ammonium chloride (NH₄Cl): 1.2 equivalents

-

Sodium cyanide (NaCN): 1.1 equivalents

-

4-(Trifluoromethoxy)benzaldehyde: 1.0 equivalent

-

Methanol (MeOH): 10 volumes

-

Water (H₂O): 5 volumes

-

-

Procedure: a. To the flask, add ammonium chloride and water. Stir until fully dissolved. b. Add methanol to the solution. c. In the dropping funnel, prepare a solution of 4-(trifluoromethoxy)benzaldehyde in methanol. d. Add the sodium cyanide to the aqueous methanolic ammonium chloride solution and stir for 15 minutes. e. Slowly add the solution of 4-(trifluoromethoxy)benzaldehyde to the reaction mixture over 30 minutes. f. Stir the reaction mixture at room temperature for 24 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate. b. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile as an oil or solid. The crude product can be used in the next step without further purification.

Part B: Hydrolysis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile to this compound

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Crude 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: 1.0 equivalent

-

Concentrated Hydrochloric Acid (HCl): 10 volumes

-

-

Procedure: a. Add the crude α-aminonitrile to the flask. b. Carefully add the concentrated hydrochloric acid. c. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[4] d. Monitor the completion of the hydrolysis by TLC or HPLC.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of approximately 6-7. The amino acid will precipitate. c. Cool the mixture in an ice bath for 1 hour to maximize precipitation. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water and then with a small amount of cold ethanol. f. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification (Optional): a. The crude product can be recrystallized from a water/ethanol mixture to obtain a higher purity product.

Protocol 2: Bucherer-Bergs Synthesis of this compound

Part A: Synthesis of 5-(4-(Trifluoromethoxy)phenyl)hydantoin

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reagents:

-

4-(Trifluoromethoxy)benzaldehyde: 1.0 equivalent

-

Ammonium carbonate ((NH₄)₂CO₃): 3.0 equivalents

-

Sodium cyanide (NaCN): 1.2 equivalents

-

Ethanol (EtOH): 10 volumes

-

Water (H₂O): 10 volumes

-

-

Procedure: a. To the flask, add ammonium carbonate, sodium cyanide, ethanol, and water. b. Stir the mixture and heat to 60-65 °C until the solids are dissolved. c. Add 4-(trifluoromethoxy)benzaldehyde to the reaction mixture. d. Continue to stir the mixture at 60-65 °C for 4-6 hours. A precipitate of the hydantoin should form. e. Monitor the reaction progress by TLC.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. d. Dry the crude 5-(4-(trifluoromethoxy)phenyl)hydantoin in a vacuum oven.

Part B: Hydrolysis of 5-(4-(Trifluoromethoxy)phenyl)hydantoin to this compound

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

5-(4-(Trifluoromethoxy)phenyl)hydantoin: 1.0 equivalent

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂): 2.5-3.0 equivalents

-

Water (H₂O): 10-15 volumes

-

-

Procedure: a. To the flask, add the hydantoin and an aqueous solution of sodium hydroxide or barium hydroxide. b. Heat the mixture to reflux (100-110 °C) and maintain for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If barium hydroxide was used, add sulfuric acid to precipitate barium sulfate, then filter. c. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7. The amino acid will precipitate. d. Cool the mixture in an ice bath for 1 hour. e. Collect the solid product by vacuum filtration. f. Wash the solid with cold water and then with a small amount of cold ethanol. g. Dry the product in a vacuum oven at 50-60 °C.

-

Purification (Optional): a. Recrystallize the crude product from a water/ethanol mixture for higher purity.

Mandatory Visualization

The following diagrams illustrate the logical flow of the described synthetic pathways.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine

IUPAC Name: 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid

CAS Number: 261952-24-3

Chemical Formula: C₉H₈F₃NO₃

Molecular Weight: 235.16 g/mol

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)-DL-phenylglycine, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, outlines potential synthetic routes, discusses analytical methodologies, and explores its potential biological significance.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted physicochemical properties.

| Property | Value | Source/Method |

| IUPAC Name | 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | --- |

| CAS Number | 261952-24-3 | --- |

| Molecular Formula | C₉H₈F₃NO₃ | --- |

| Molecular Weight | 235.16 g/mol | Calculated |

| Melting Point | ~292 °C (sublimes) | [1] |

| Appearance | White to off-white solid | Typical for amino acids |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions | Predicted based on structure |

| pKa (α-COOH) | ~2-3 | Estimated |

| pKa (α-NH₃⁺) | ~9-10 | Estimated |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-(trifluoromethoxy)benzaldehyde.

Key Starting Material: 4-(Trifluoromethoxy)benzaldehyde

The precursor, 4-(trifluoromethoxy)benzaldehyde, is a commercially available liquid with the following properties:

| Property | Value |

| CAS Number | 659-28-9 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Boiling Point | 93 °C at 27 mmHg |

| Density | 1.331 g/mL at 25 °C |

| Refractive Index | 1.458 (n20/D) |

Experimental Protocol 1: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.[2][3]

Step 1: Synthesis of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile

-

In a well-ventilated fume hood, a solution of 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) are added sequentially. The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile from the previous step is suspended in a strong acid, typically 6M hydrochloric acid.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.

-

The reaction mixture is then cooled to room temperature and washed with an organic solvent to remove any non-polar impurities.

-

The aqueous layer is concentrated under reduced pressure. The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base, such as ammonium hydroxide, to precipitate the product.

-

The precipitated this compound is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

Experimental Protocol 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, producing a hydantoin intermediate that is subsequently hydrolyzed to the amino acid.[4][5][6]

Step 1: Synthesis of 5-[4-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione (Hydantoin)

-

4-(Trifluoromethoxy)benzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) are combined in a mixture of ethanol and water in a pressure vessel.

-

The vessel is sealed and heated with stirring. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated hydantoin product is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

-

The hydantoin intermediate is hydrolyzed by heating with a strong base, such as a solution of sodium hydroxide or barium hydroxide.

-

The reaction mixture is heated to reflux for an extended period.

-

After cooling, the reaction is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid.

-

The product is collected by filtration, washed with cold water, and dried.

Analytical Methodologies

The analysis of this compound involves standard techniques for amino acid characterization, with a particular focus on chiral separation for the resolution of its enantiomers.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the trifluoromethoxy-substituted phenyl ring, a characteristic singlet for the α-proton, and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: Signals corresponding to the carboxylic acid carbon, the α-carbon, and the aromatic carbons, including the carbon attached to the trifluoromethoxy group, would be expected.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be a key identifying feature.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching of the trifluoromethoxy group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

Chiral Separation

As this compound is a racemic mixture, chiral chromatography is necessary to separate the D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC):

-

Direct Method: Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

-

Indirect Method: Involves derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Gas Chromatography (GC):

-

Requires derivatization to increase the volatility of the amino acid. The resulting derivatives can be separated on a chiral GC column.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the incorporation of fluorinated substituents, particularly the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The phenylglycine scaffold itself is found in the side chains of several important semi-synthetic β-lactam antibiotics. It is plausible that derivatives of this compound could be investigated for their potential as:

-

Novel antibiotic precursors: The trifluoromethoxy group could modulate the antibacterial spectrum and pharmacokinetic properties of existing β-lactam antibiotics.

-

Enzyme inhibitors: The unique electronic properties of the trifluoromethoxy group may lead to interactions with the active sites of various enzymes.

-

Neurological research: Phenylglycine derivatives are known to interact with glutamate receptors. The trifluoromethoxy substituent could influence the selectivity and potency of such interactions.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound and its individual enantiomers.

Conclusion

This compound is a fluorinated non-proteinogenic amino acid with potential for applications in drug discovery and development. This technical guide has provided an overview of its properties, synthesis, and analytical methods based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its biological activities and potential therapeutic applications.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility of 4-(Trifluoromethoxy)-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for 4-(Trifluoromethoxy)-DL-phenylglycine.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Water | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| User-defined |

Experimental Protocols

The determination of solubility is a critical step in the pre-formulation and development of any new chemical entity. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol details the steps for measuring the equilibrium solubility of a solid compound in a specific solvent.

1. Materials and Equipment:

-

This compound (solid powder)

-

Solvent of choice (e.g., water, PBS, ethanol)

-

Glass vials or tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. The shaking should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the dissolved compound from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the study of this compound.

References

Spectral Data Analysis of 4-(Trifluoromethoxy)-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethoxy)-DL-phenylglycine, a key building block in pharmaceutical and materials science. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectral Data

While experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Ar-H (ortho to CH) |

| ~7.35 | d | 2H | Ar-H (ortho to OCF₃) |

| ~5.20 | s | 1H | α-CH |

| ~3.50 (broad) | s | 2H | NH₂ |

| ~12.50 (broad) | s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C=O (Carboxylic acid) |

| ~148.0 (q, J ≈ 2 Hz) | C-OCF₃ |

| ~137.0 | C-CH (ipso) |

| ~130.0 | Ar-CH (ortho to CH) |

| ~121.0 | Ar-CH (ortho to OCF₃) |

| ~120.0 (q, J ≈ 257 Hz) | -OCF₃ |

| ~58.0 | α-CH |

Table 3: Predicted FT-IR Spectral Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |

| ~1260 | Strong | C-O stretch, asymmetric CF₃ stretch |

| ~1170 | Strong | Symmetric CF₃ stretch |

| ~1100 | Medium | C-O-C stretch |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Ion |

| 236.0478 | [M+H]⁺ |

| 219.0452 | [M-NH₃+H]⁺ |

| 191.0503 | [M-COOH+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

Bruker Avance III HD 500 MHz NMR spectrometer (or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

Ensure the UATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound sample directly onto the UATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: 50-500 m/z

Data Processing:

-

The mass spectrum is processed using the instrument's software.

-

Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

-

Calculate the elemental composition of the observed ions to confirm their identity.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

The Trifluoromethoxy Group: A Key Player in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds has emerged as a powerful tool in modern medicinal chemistry. This guide delves into the core aspects of the biological activity of compounds substituted with a 4-(trifluoromethoxy)phenyl moiety, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The unique physicochemical properties imparted by the -OCF3 group, including high lipophilicity and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, leading to enhanced therapeutic potential.[1][2][3]

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can profoundly alter a molecule's properties.[3] Its high Hansch lipophilicity parameter (π ≈ +1.04) makes it one of the most lipophilic groups used in drug design, often leading to improved membrane permeability and oral bioavailability.[4] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group confer exceptional metabolic stability, protecting the molecule from enzymatic degradation and thereby extending its half-life in vivo.[1][2] These characteristics make the 4-(trifluoromethoxy)phenyl group a highly attractive component in the design of novel therapeutics.

Biological Activities of 4-(Trifluoromethoxy) Substituted Compounds

Compounds featuring the 4-(trifluoromethoxy)phenyl group have demonstrated a wide array of biological activities, with a significant focus on anticancer and enzyme inhibition applications. The following sections summarize the quantitative data for various classes of these compounds.

Anticancer Activity

The 4-(trifluoromethoxy)phenyl moiety has been incorporated into various heterocyclic scaffolds to develop potent anticancer agents. The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serving as key metrics of potency.

Table 1: Anticancer Activity of 4-Anilinoquinoline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 1f | HeLa (Cervical Cancer) | < 0.1 | [5] |

| 1f | BGC823 (Gastric Cancer) | < 0.1 | [5] |

| 2i | HeLa (Cervical Cancer) | < 0.1 | [5] |

| 2i | BGC823 (Gastric Cancer) | < 0.1 | [5] |

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Target Cell Line | GI50 (µM) | Reference |

| 4c | MCF7 (Breast Cancer) | 1.02 | [6] |

| 6e | NCI-H460 (Lung Cancer) | 0.42 | [6] |

| 6g | SF-268 (CNS Cancer) | 0.15 | [6] |

| 5c | Leukemia Cell Lines | < 0.15 | [6] |

Table 3: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3b | A375 (Melanoma) | 25.4 | [7] |

| 3b | C32 (Melanoma) | 24.4 | [7] |

| 3b | DU145 (Prostate Cancer) | 27.8 | [7] |

| 3b | MCF-7 (Breast Cancer) | > 50 | [7] |

Enzyme Inhibition

The 4-(trifluoromethoxy)phenyl group has also been utilized in the design of potent enzyme inhibitors, targeting kinases and other enzymes implicated in various diseases.

Table 4: Enzyme Inhibition Activity of 4-(Trifluoromethoxy) Substituted Compounds

| Compound Class | Target Enzyme | Compound Example | IC50 | Reference |

| Pyrido[4,3-d]pyrimidine | KRAS G12D | BDBM573509 | 2.69 µM (pIC50 = 5.57) | [1] |

| Semicarbazone-sulfonate hybrid | Butyrylcholinesterase (BChE) | Compound 12 | 61.88 µM | [8] |

| Thioxanthone Analogue | Pancreatic Lipase | Compound 4 | 100.6 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of 4-(trifluoromethoxy) substituted compounds.

Synthesis of 4-Anilinoquinoline Derivatives (General Procedure)

A mixture of the appropriate 4-chloroquinoline (1.0 eq) and 4-(trifluoromethoxy)aniline (1.2 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold isopropanol and dried under vacuum to yield the desired 4-anilinoquinoline derivative.[5]

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, BGC823, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[7][9]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases (e.g., RAF, EGFR) can be assessed using various in vitro kinase assay kits, which are often based on time-resolved fluorescence resonance energy transfer (TR-FRET) or other detection methods.

-

Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a specific substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1-2 hours).

-

Detection: After incubation, a detection solution containing a labeled antibody or other reagent that recognizes the phosphorylated substrate is added.

-

Signal Measurement: The signal (e.g., fluorescence) is measured using a plate reader.

-

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[10]

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Caption: General experimental workflow from synthesis to biological evaluation.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinoline derivatives.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway in RAS mutant cancers.

Conclusion

The incorporation of a 4-(trifluoromethoxy)phenyl group is a highly effective strategy in the design of novel bioactive compounds. The unique properties of the trifluoromethoxy group contribute to improved pharmacokinetic profiles and potent biological activities, particularly in the realm of anticancer drug discovery. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating the continued exploration and development of this promising class of compounds. The visualization of key signaling pathways further aids in understanding the mechanisms of action of these molecules, paving the way for the rational design of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxy Group: A Keystone Substituent in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the intricate process of drug design and development, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. Among the vast arsenal of functional groups available to medicinal chemists, fluorinated moieties have gained remarkable traction. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a powerful tool, conferring a unique and often advantageous set of properties upon parent molecules.[1][2] Its growing presence in approved pharmaceuticals and agrochemicals underscores its significance. This guide provides a comprehensive overview of the role of the trifluoromethoxy group, detailing its impact on physicochemical and pharmacokinetic properties, showcasing its application in drug design, and outlining key experimental protocols for its synthesis and evaluation.[2][3]

The Impact of the Trifluoromethoxy Group on Physicochemical Properties

The introduction of a trifluoromethoxy group can profoundly alter a molecule's fundamental physicochemical characteristics, which in turn dictates its behavior in biological systems.[4] The key modifications are centered on lipophilicity and electronic effects.

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy (-OCH3) or even a trifluoromethyl (-CF3) group.[5][6] This increased lipophilicity, quantified by the Hansch lipophilicity parameter (π), enhances a molecule's ability to permeate biological membranes, a critical factor for oral absorption and brain penetration.[2][5]

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] This effect is primarily inductive (through the sigma bond framework) but is also influenced by the lone pairs on the oxygen atom, which can participate in resonance (pi-donation).[7] This dual nature allows it to modulate the pKa of nearby acidic or basic centers and influence interactions with biological targets.[5][7]

Conformational Preference: Unlike the methoxy group, which tends to be coplanar with an adjacent aromatic ring, the trifluoromethoxy group often adopts a perpendicular conformation. This steric effect can be exploited to influence the overall shape of a molecule and its binding to a target protein.[8]

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | 0.56 | -0.07 | -0.17 |

| -OCH3 | -0.02 | 0.12 | -0.27 |

| -F | 0.14 | 0.34 | 0.06 |

| -Cl | 0.71 | 0.37 | 0.23 |

| -CF3 | 0.88 | 0.43 | 0.54 |

| -OCF3 | 1.04 | 0.38 | 0.35 |

Data compiled from various sources in medicinal chemistry literature.

Influence on Pharmacokinetic (ADME) Properties

The unique physicochemical properties of the trifluoromethoxy group directly translate to significant effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: A primary driver for the inclusion of the -OCF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][9] Replacing a metabolically labile group, like a methoxy group which is prone to O-dealkylation, with an -OCF3 group can effectively block a major metabolic pathway, leading to a longer drug half-life and improved bioavailability.[5][9]

Permeability: The high lipophilicity conferred by the -OCF3 group generally improves a compound's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[4][5]

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability

| Parent Compound (Metabolically Labile Site) | -OCF3 Analog | Effect on In Vitro Half-life (t½) |

| Compound A (-OCH3) | Compound A (-OCF3) | Significantly Increased |

| Compound B (Aromatic C-H) | Compound B (Aromatic C-OCF3) | Increased |

| Compound C (-CH3) | Compound C (-OCF3) | Significantly Increased |

This table represents generalized data from multiple studies. The magnitude of the effect is compound-specific.

Applications in Drug Design: The Case of Riluzole

The trifluoromethoxy group is a feature in several approved drugs.[2] A notable example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS).[10] Riluzole's mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission.[11][12] It is believed to inhibit the release of glutamate from presynaptic terminals by blocking voltage-gated sodium channels.[10] Additionally, it can block some postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[11][12] The presence of the trifluoromethoxy group in Riluzole contributes to its overall physicochemical profile, including its ability to cross the blood-brain barrier and its metabolic stability, which are crucial for its therapeutic effect in the CNS.

Caption: Mechanism of action of Riluzole in reducing glutamatergic excitotoxicity.

Synthetic Methodologies

The synthesis of trifluoromethoxylated compounds, particularly (hetero)aryl trifluoromethyl ethers, has historically been challenging.[3][13] However, significant progress has been made in developing more efficient and practical methods.

Classical Methods:

-

Yagupolskii Reaction: This early method involves the chlorination of an electron-deficient anisole to form an aryl trichloromethyl ether, followed by a chlorine-fluorine exchange using reagents like SbF3 or HF.[3] This process often requires harsh conditions (high temperatures) and has a limited substrate scope.[3][14]

-

Oxidative Desulfurization-Fluorination: This approach utilizes xanthates derived from phenols, which are then treated with an oxidant (e.g., N-haloimides) and a fluoride source (e.g., pyridine-HF complex) to yield the desired aryl trifluoromethyl ether.[14]

Modern Methods:

-

Silver-Mediated Trifluoromethoxylation: More recent developments include the use of silver salts to mediate the reaction between aryl boronic acids or stannanes and a trifluoromethoxide source.[3]

-

Direct O-Trifluoromethylation of Phenols: Protocols using TMSCF3 as the trifluoromethyl source and an oxidant have been developed for the direct conversion of phenols to aryl trifluoromethyl ethers, though this can require a large excess of reagents.[3]

Experimental Protocols

Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via Oxidative Desulfurization-Fluorination (General Procedure)

-

Preparation of the Xanthate Ester:

-

To a stirred solution of the desired phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add carbon disulfide (1.5 eq.) and stir for an additional 1-2 hours.

-

Add methyl iodide (1.2 eq.) and continue stirring at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the S-methyl xanthate ester.

-

-

Oxidative Desulfurization-Fluorination:

-

Caution: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as it involves HF-pyridine.

-

In a fluorinated polymer reaction vessel, dissolve the purified xanthate ester (1.0 eq.) in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C and slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.5 eq.).

-

Carefully add HF-pyridine (70% HF, ~10 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[15]

-

Preparation of Reagents:

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Cofactor Solution (NADPH Regenerating System): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]

-

Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in DMSO.

-

Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[16]

-

-

Incubation:

-

Prepare a master mix containing the microsome suspension and phosphate buffer.

-

Add a small volume of the test compound working solution (diluted from the stock) to the master mix to achieve the final desired concentration (e.g., 1 µM).[16]

-

Pre-incubate the mixture at 37°C for 5-10 minutes.[9]

-

Initiate the reaction by adding the pre-warmed cofactor solution.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

-

-

Reaction Termination and Analysis:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with an internal standard).[15]

-

Vortex and centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

-

Caption: A typical drug discovery workflow highlighting the role of -OCF3 introduction.

Protocol 3: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18] It is used to predict in vivo drug absorption.[19]

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells and seed them onto semipermeable filter supports in Transwell® plates.

-

Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[20]

-

-

Monolayer Integrity Check:

-

Permeability Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-